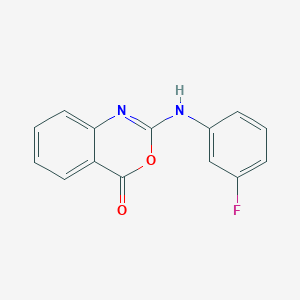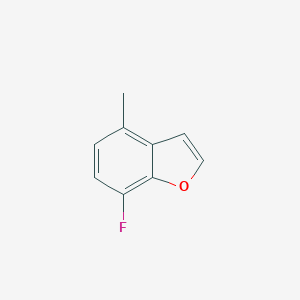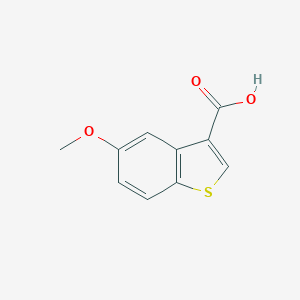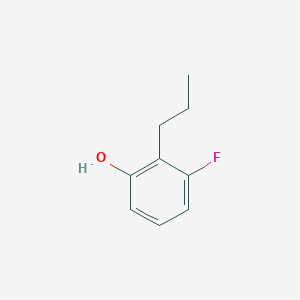
3-Fluoro-2-propylphenol
Übersicht
Beschreibung
3-Fluoro-2-propylphenol (3F2PP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a phenolic compound that is structurally similar to propofol, a widely used anesthetic drug. However, 3F2PP has several advantages over propofol, such as lower toxicity and a longer duration of action.
Wirkmechanismus
The exact mechanism of action of 3-Fluoro-2-propylphenol is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability. 3-Fluoro-2-propylphenol is thought to enhance the activity of the GABA receptor, leading to an increase in inhibitory neurotransmission and a decrease in neuronal activity.
Biochemische Und Physiologische Effekte
3-Fluoro-2-propylphenol has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter that is involved in excitatory signaling. Additionally, it has been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation. 3-Fluoro-2-propylphenol has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Fluoro-2-propylphenol is its lower toxicity compared to propofol. Additionally, it has a longer duration of action, which may be beneficial in certain applications. However, one of the limitations of 3-Fluoro-2-propylphenol is its limited solubility in water, which may make it difficult to administer in certain formulations.
Zukünftige Richtungen
There are several future directions for research on 3-Fluoro-2-propylphenol. One area of interest is the potential use of 3-Fluoro-2-propylphenol as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-Fluoro-2-propylphenol and its effects on neurotransmitter systems. Finally, there is potential for the development of new formulations of 3-Fluoro-2-propylphenol that address its solubility limitations and improve its pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-propylphenol has been studied extensively for its potential therapeutic applications. It has been shown to have anesthetic, analgesic, and sedative properties in animal models. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 3-Fluoro-2-propylphenol has also been investigated for its potential use as a radioprotective agent and as an anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
199287-68-8 |
|---|---|
Produktname |
3-Fluoro-2-propylphenol |
Molekularformel |
C9H11FO |
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
3-fluoro-2-propylphenol |
InChI |
InChI=1S/C9H11FO/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,11H,2,4H2,1H3 |
InChI-Schlüssel |
LHPYMSGNLSRKME-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC=C1F)O |
Kanonische SMILES |
CCCC1=C(C=CC=C1F)O |
Synonyme |
Phenol, 3-fluoro-2-propyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

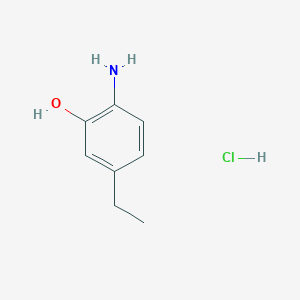
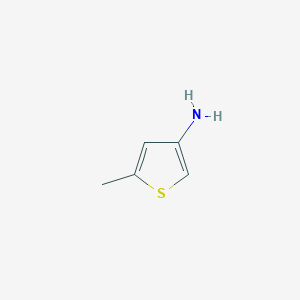
![7-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B177004.png)
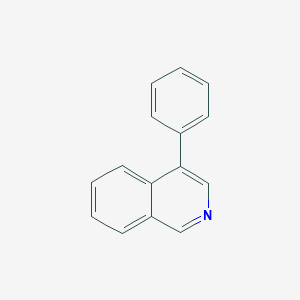
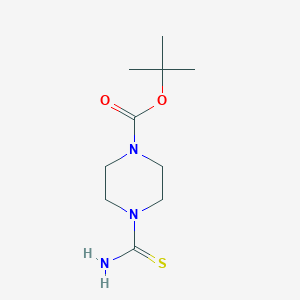
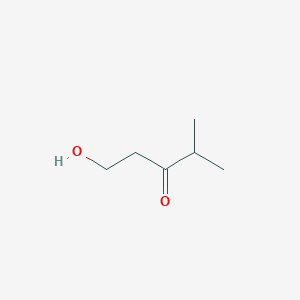
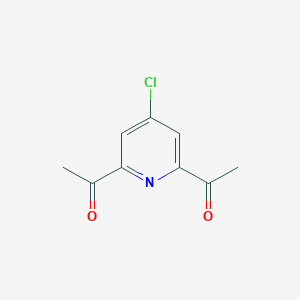
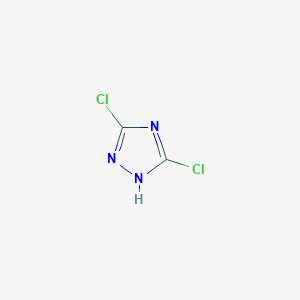
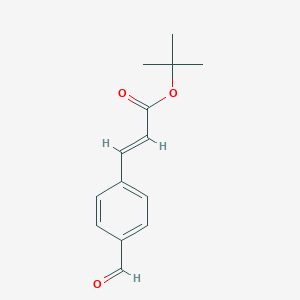
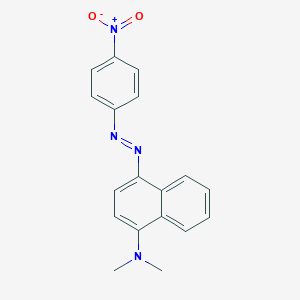
![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)
